REACTION_CXSMILES
|
CC1C=C(C=C([N+]([O-])=O)C=1)C(O)=O.[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:23]=[C:24]([N+:26]([O-:28])=[O:27])[CH:25]=1)[C:19]([O:21]C)=[O:20].[OH-].[Na+]>>[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:23]=[C:24]([N+:26]([O-:28])=[O:27])[CH:25]=1)[C:19]([OH:21])=[O:20] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |